Product packaging for 3-(2-Hydroxypropyl)piperidin-2-one(Cat. No.:)

3-(2-Hydroxypropyl)piperidin-2-one

Cat. No.: B13161035
M. Wt: 157.21 g/mol
InChI Key: BSWLRLUWHYQZNZ-UHFFFAOYSA-N
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Description

Significance of Piperidinone Derivatives in Contemporary Chemical Synthesis

The piperidinone framework, a six-membered nitrogen-containing heterocycle with a ketone group, represents a cornerstone in modern medicinal and synthetic chemistry. nih.govhmdb.ca These structures are not merely synthetic curiosities; they are pivotal building blocks in the creation of a vast array of molecules with significant biological and pharmaceutical relevance. arizona.eduresearchgate.net Piperidinone derivatives are recognized as crucial intermediates in the synthesis of complex natural products, particularly alkaloids, and serve as precursors for a multitude of pharmaceutical agents. nih.govresearchgate.net Their prevalence is underscored by the fact that the broader piperidine (B6355638) motif is one of the most common heterocyclic structures found in drugs approved by the U.S. Food and Drug Administration. arizona.eduresearchgate.net

The significance of piperidinones stems from their chemical versatility. The embedded ketone and amine functionalities allow for a wide range of chemical modifications, enabling chemists to construct diverse molecular architectures. researchgate.net This has made them indispensable in the development of compounds for various therapeutic areas. Research has shown that piperidone-based structures are key to synthesizing agents with anticancer, antiviral, and anti-inflammatory properties, among others. researchgate.netresearchgate.net Consequently, the development of efficient and innovative synthetic routes to access substituted piperidinones remains an area of intense research, driving progress in organic chemistry and drug discovery. nih.govresearchgate.net

Overview of Structural Motifs Related to 3-(2-Hydroxypropyl)piperidin-2-one

The compound this compound is characterized by several key structural features that are of significant interest in medicinal chemistry. The core of the molecule is a piperidin-2-one ring, also known as a δ-valerolactam. The substitution at the 3-position, particularly with a hydroxyl group, is a critical motif found in numerous bioactive molecules. nih.gov

The 3-hydroxypiperidin-2-one scaffold itself is a privileged structure, meaning it is a recurring feature in many biologically active compounds. nih.gov This topology is present in natural alkaloids and various pharmaceuticals, including anticonvulsant agents. nih.gov The combination of the lactam ring's conformational rigidity and the hydroxyl group's capacity for hydrogen bonding creates a pharmacophore that can interact effectively with biological targets.

The side chain, a 2-hydroxypropyl group , further enhances the molecule's potential for specific biological interactions. The hydroxyl group on the propyl chain introduces an additional site for hydrogen bonding and a chiral center, which can be crucial for stereospecific interactions with enzymes or receptors. A closely related structure, 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one, which features a hydroxylated tertiary carbon branch at the 3-position, is noted for its potential as a building block in medicinal chemistry. The hydroxyl group in such structures can be a target for further chemical transformations like oxidation or substitution, allowing for the synthesis of a library of related compounds.

The table below compares the structural motifs of the title compound with related structures discussed in chemical research.

Compound/MotifCore StructureKey Substituent at C3Side Chain CharacteristicsResearch Significance
This compound Piperidin-2-one2-HydroxypropylContains a secondary alcohol, introduces a chiral center.Target compound of interest for novel synthesis and applications.
3-Hydroxypiperidin-2-one nih.govPiperidin-2-oneHydroxylA foundational privileged scaffold. nih.govFound in anticonvulsants and natural alkaloids. nih.gov
3-(2-Hydroxy-2-methylpropyl)piperidin-2-one Piperidin-2-one2-Hydroxy-2-methylpropylContains a tertiary alcohol.Building block for more complex molecules.
3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-one nih.govIndolin-2-oneHydroxyl and 2-Aryl-2-oxoethylAn aryl ketone side chain in addition to the hydroxyl group.Demonstrates synthetic routes to highly functionalized heterocyclic systems. nih.gov

Scope and Objectives of Research on Novel Piperidinone Structures

Current research on novel piperidinone structures is dynamic and multifaceted, driven by the continuous demand for new therapeutic agents and more efficient synthetic methodologies. nih.gov A primary objective is the development of innovative and efficient synthetic strategies to access these valuable scaffolds. acs.org Chemists are focused on creating methods that are not only high-yielding but also stereoselective, allowing for precise control over the three-dimensional structure of the final molecule, which is often critical for its biological activity. acs.orgacs.org

Key research objectives in this field include:

Development of Efficient Synthetic Methods: There is a strong emphasis on creating novel catalytic systems, including biocatalytic and transition-metal-catalyzed reactions, to synthesize substituted piperidinones. nih.govresearchgate.net This includes asymmetric syntheses to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. acs.orgacs.org

Expansion of Chemical Diversity: Researchers aim to generate extensive libraries of novel piperidinone derivatives by introducing a wide variety of substituents at different positions on the ring. nih.govnih.gov This structural diversification is essential for exploring the structure-activity relationships (SAR) and identifying compounds with optimized properties.

Synthesis of Natural Products and Analogues: Piperidinones serve as key intermediates in the total synthesis of complex natural products. researchgate.net A significant research goal is to devise concise and elegant synthetic routes to these natural products and their analogues to evaluate their biological potential.

Exploration of New Applications: While piperidinones are known components of many drugs, ongoing research seeks to uncover new biological activities. researchgate.netrsc.org By screening novel piperidinone libraries against a range of biological targets, scientists aim to identify lead compounds for developing treatments for a wider spectrum of diseases. nih.gov The ultimate goal is to translate these fundamental chemical research findings into practical applications, particularly in the realm of drug discovery and materials science. arizona.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13161035 3-(2-Hydroxypropyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-hydroxypropyl)piperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-6(10)5-7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11)

InChI Key

BSWLRLUWHYQZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCNC1=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Hydroxypropyl Piperidin 2 One

Advanced Synthetic Routes for Piperidinone Core Construction

The synthesis of 3-(2-Hydroxypropyl)piperidin-2-one and its analogs can be achieved through various sophisticated strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive Amination and Lactamization Sequences in Piperidinone Formation

A prominent and versatile method for constructing the piperidinone core involves a tandem reductive amination and lactamization sequence. This approach typically begins with a keto acid or a related precursor, which undergoes reaction with an amine. For instance, a one-pot tandem reductive amination/alkylation-cycloamidation of keto acids using monotrifluoroacetoxyborane-amines has been developed for the synthesis of 6-aryl or 6-methyl piperidin-2-ones. organic-chemistry.org This method is highly chemoselective and avoids the use of metal catalysts. organic-chemistry.org

Another example is the tandem reductive amination-lactamization of γ- or δ-amino esters or acids with 1-benzyl-4-piperidone using sodium triacetoxyborohydride (B8407120), which provides a concise and high-yielding route to 1-piperidin-4-yl-substituted butyro- and valerolactams. figshare.com This procedure is scalable and offers an alternative to more complex multi-step syntheses. figshare.com The choice of reducing agent is crucial; sodium triacetoxyborohydride often gives higher yields and fewer side products compared to reagents like sodium cyanoborohydride or catalytic hydrogenation. researchgate.net

The double reductive amination (DRA) of dicarbonyl compounds is another powerful tool for accessing the piperidine (B6355638) skeleton. chim.it This strategy allows for the introduction of various nitrogen sources, enhancing the versatility of the method. chim.it

Starting MaterialsReagentsProductKey Features
Keto acidsMonotrifluoroacetoxyborane-amines6-substituted piperidin-2-onesOne-pot, chemoselective, metal-free organic-chemistry.org
1-Benzyl-4-piperidone, γ- or δ-amino esters/acidsSodium triacetoxyborohydride1-Piperidin-4-yl-substituted butyro- and valerolactamsHigh-yielding, scalable figshare.com
Dicarbonyl compoundsVarious aminesPolyhydroxypiperidinesVersatile, good control over stereochemistry chim.it

Stereoselective Synthesis of Chiral 2-Hydroxypropyl Moieties

Achieving stereocontrol in the synthesis of the chiral 2-hydroxypropyl side chain is a critical aspect. One approach involves the stereoselective addition of Grignard reagents to N-acylpyridinium salts derived from chiral auxiliaries. For example, Grignard reagents add with high diastereoselectivity to the γ-position of N-(2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl)-1,2-dihydropyridin-2-one when activated by trimethylsilyl (B98337) trifluoromethanesulfonate. researchgate.net This method yields enantiomerically pure 4-substituted N-galactosyl-5,6-didehydro-2-piperidinones, which can be further elaborated to introduce the desired side chain. researchgate.net

Another strategy employs stereoselective aldol (B89426) reactions. For instance, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been used as a substrate in aldol reactions to control the stereochemistry of the resulting 3-hydroxycarbonyl products. mdpi.com

Catalytic Approaches to this compound Synthesis

Catalytic methods offer an efficient and atom-economical route to piperidinone derivatives. Palladium catalysis has been employed in the stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones to synthesize 3-hydroxy-2-piperidinone carboxamides. nih.gov This process involves the selective cleavage of an acyl C–O bond. nih.govrsc.org

Rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provide access to enantioenriched 3-substituted tetrahydropyridines, which can be precursors to chiral piperidines. organic-chemistry.orgresearchgate.net Similarly, nickel-catalyzed reductive coupling reactions have been developed for the synthesis of chiral 3-piperidin-2-ones and 3-piperidines. researchgate.net

Iridium-catalyzed direct reductive amination of ketones with secondary amines has also been reported, overcoming limitations of previous methods, particularly with aliphatic substrates. nih.gov

Catalyst SystemReaction TypeSubstratesProducts
PalladiumDeconstructive aminationBridged δ-lactam-γ-lactones, amines3-Hydroxy-2-piperidinone carboxamides nih.gov
RhodiumAsymmetric reductive Heck reactionAryl/vinyl boronic acids, phenyl pyridine-1(2H)-carboxylateEnantioenriched 3-substituted tetrahydropyridines organic-chemistry.orgresearchgate.net
NickelReductive couplingRacemic alkyl electrophiles, organometallic reagentsChiral 3-piperidin-2-ones and 3-piperidines researchgate.net
IridiumDirect reductive aminationKetones, secondary aminesTertiary amines nih.gov

Multi-component Reactions and One-Pot Strategies for Piperidinone Derivatives

Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules like piperidinones from simple starting materials in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR, involving the reaction of an aldehyde, a β-keto ester, and ammonia (B1221849) or a primary amine to form a 4-piperidone (B1582916). wikipedia.org Modern variations of this reaction have expanded its scope, for instance, by using acetoacetate (B1235776) in the presence of indium salts. wikipedia.org

One-pot tandem procedures are also highly valuable. A one-pot synthesis of 1,10-dihydro-2H-imidazo[3,4-a]quinazolin-1-ones from 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides and piperidine demonstrates the power of sequential reactions in a single flask. researchgate.net Furthermore, multicomponent reactions have been developed for the synthesis of highly substituted γ-lactams from maleimides, aldehydes, and amines. researchgate.net

Exploration of Reaction Mechanisms in Piperidinone Chemistry

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

Mechanistic Studies of Intramolecular Cyclizations

Intramolecular cyclization is a key step in many piperidinone syntheses. The mechanism of these cyclizations can vary significantly depending on the substrates and reaction conditions. For example, the synthesis of fused piperidinones can proceed through a radical-ionic cascade. nih.gov This process can involve the addition of a radical to an enoxime, followed by a 5-exo-trig cyclization to form an alkoxyaminyl radical, which then undergoes lactamization. nih.gov

In other cases, the cyclization can be induced by a carbenium ion. For instance, ferric chloride can act as a Lewis acid to initiate the cyclization of alkynes, leading to the formation of piperidine rings. nih.gov

Computational studies have also been employed to elucidate reaction mechanisms. For example, the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) was studied computationally, revealing the energy barriers for each step, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org Such studies provide valuable insights into the reaction pathways and can guide the design of more efficient synthetic routes.

Understanding Regioselectivity and Stereoselectivity in Alkylation Reactions

Alkylation of the piperidin-2-one scaffold is a key transformation for introducing molecular diversity. The reaction's outcome is governed by the principles of regioselectivity (the site of alkylation) and stereoselectivity (the three-dimensional arrangement of the new bond). The piperidin-2-one system offers two primary sites for alkylation: the nitrogen atom of the lactam and the α-carbon (C-3).

The choice of base and reaction conditions is critical in directing the regioselectivity. Standard basic conditions typically facilitate deprotonation of the N-H bond, leading to N-alkylation. To achieve C-3 alkylation, a stronger base is required to deprotonate the α-carbon, forming an enolate intermediate.

The existing stereocenter at C-3, bearing the hydroxypropyl group, influences the stereochemical outcome of subsequent reactions at other positions on the ring. For instance, in the synthesis of related chiral 2-substituted 4-piperidone building blocks, stereoselectivity can be controlled through methods like the aza-Michael reaction. acs.org The stereochemistry of such products can be confirmed using advanced analytical techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) NMR, which can establish the spatial relationships between protons and thus determine the relative configuration of substituents on the piperidine ring. acs.org In the broader context of piperidine synthesis, stereoselective outcomes are often achieved through the use of chiral catalysts or by starting from chiral precursors. nih.gov

Computational Insights into Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the underlying factors that control reaction outcomes. By modeling reaction pathways, transition states, and intermediates, researchers can predict reactivity and rationalize observed selectivity.

DFT calculations can elucidate the electronic characteristics and stability of molecules, offering insights into their reactivity. researchgate.net For example, a computational analysis of piperine (B192125), a natural product containing a piperidine ring, used DFT to show how the piperidine ring influences the steric and electronic properties of the entire molecule, thereby affecting its stability and reactivity. researchgate.net Such studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand nucleophilic and electrophilic properties. researchgate.net

In the context of reaction mechanisms, computational studies can calculate the energy barriers associated with different transition states, helping to predict the most likely reaction pathway. For instance, DFT calculations have been used to suggest that the conformation imposed by certain ligands can lower the energy of a reaction intermediate, thereby facilitating a specific transformation in the synthesis of heterocyclic structures. acs.org For a molecule like this compound, computational modeling could be used to predict the transition state energies for N- versus C-alkylation or to understand the conformational preferences that dictate the stereochemical course of a reaction.

Investigation of Specific Degradation Mechanisms in Related Piperidinone Structures

The chemical stability of the piperidin-2-one ring is a crucial consideration. The lactam functionality is susceptible to degradation, primarily through hydrolysis of the amide bond. This process can be catalyzed by either acid or base.

Under acidic conditions, the degradation proceeds via a well-established mechanism for amide hydrolysis. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com This is followed by a proton transfer from the oxygen to the nitrogen atom of the lactam, converting the amine into a good leaving group. youtube.com Finally, the tetrahedral intermediate collapses, reforming the carbonyl group and cleaving the C-N bond, which results in the opening of the piperidinone ring to form the corresponding 5-amino-6-hydroxyoctanoic acid. The need to store some piperidone derivatives under specific conditions, such as low temperatures, highlights their susceptibility to degradation. acs.org This hydrolytic pathway is a key consideration in the handling and application of piperidinone-based compounds. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The presence of both a hydroxyl group and a modifiable lactam ring makes this compound a versatile scaffold for creating a wide array of derivatives.

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group on the propyl side chain is a prime site for functionalization through several standard organic transformations. These modifications can be used to alter the molecule's physical properties or to introduce new functionalities for further reactions.

Reaction Type Reagents Product Reference
OxidationPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)3-(2-Oxopropyl)piperidin-2-one researchgate.net
EsterificationAcyl chlorides, Carboxylic anhydridesCorresponding ester derivativesGeneral Knowledge
EtherificationAlkyl halides, Strong base (e.g., NaH)Corresponding ether derivativesGeneral Knowledge
SubstitutionNucleophilesSubstituted piperidin-2-one derivatives researchgate.net

Transformations of the Piperidin-2-one Ring System

The piperidin-2-one ring itself can undergo significant chemical transformations, most notably reduction of the lactam amide or cleavage of the ring.

Reaction Type Reagents Product Reference
Lactam ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)3-(2-Hydroxypropyl)piperidine nih.gov
Ring-Opening (Hydrolysis)Acid (e.g., HCl) or Base (e.g., NaOH)5-Amino-6-hydroxyoctanoic acid youtube.comrsc.org

These transformations fundamentally alter the core structure, converting the lactam into a cyclic amine or an acyclic amino acid, thereby opening up new avenues for building molecular complexity.

Formation of Complex Molecular Architectures from this compound Precursors

The 3-hydroxy-2-piperidinone motif is a privileged scaffold found in a variety of natural products and pharmaceutical agents. rsc.org As such, this compound serves as a valuable building block for the synthesis of more complex and biologically relevant molecules. researchgate.net

The strategic modification of its functional groups allows for its incorporation into larger molecular frameworks. For example, the synthesis of analogues of donepezil, a drug used for the treatment of Alzheimer's disease, has been achieved using piperidone-based starting materials. acs.org Furthermore, modular strategies have been developed to transform bridged lactam systems into highly decorated 3-hydroxy-2-piperidinone carboxamides, demonstrating the utility of this scaffold in creating diverse small molecules with potential medicinal value. rsc.org The ability to transform both the side chain and the ring system makes this compound a versatile precursor for constructing intricate molecular architectures.

Spectroscopic Elucidation and Structural Characterization of 3 2 Hydroxypropyl Piperidin 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules in solution. Through the application of various 1D and 2D NMR experiments, it is possible to determine the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides the foundational information for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Hydroxypropyl)piperidin-2-one is expected to exhibit distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift. The N-H proton of the lactam ring would likely appear as a broad singlet. The protons on the piperidine (B6355638) ring and the hydroxypropyl side chain would show complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the lactam ring is expected to resonate at a significantly downfield chemical shift (around 170-180 ppm). The carbon bearing the hydroxyl group will also be shifted downfield compared to other aliphatic carbons.

DEPT Spectroscopy: DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons and the carbonyl carbon would be absent. This information, combined with the ¹³C spectrum, allows for the definitive assignment of each carbon signal.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)DEPT-135
2 (C=O)--~175-
3~2.5-2.7m~45CH
4~1.8-2.0m~25CH₂
5~1.7-1.9m~22CH₂
6~3.2-3.4m~42CH₂
1' (CH₂)~1.5-1.7m~38CH₂
2' (CH-OH)~3.8-4.0m~68CH
3' (CH₃)~1.1-1.3d~23CH₃
N-H~7.5-8.5br s--
O-HVariablebr s--

Note: These are predicted values and may vary based on solvent and other experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the complete structure and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This allows for the mapping of the spin systems within the piperidine ring and the hydroxypropyl side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking the proton signal to the carbon signal. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, for instance, connecting the hydroxypropyl side chain to the C3 position of the piperidine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded or coupled. The intensity of the NOESY cross-peaks is related to the distance between the protons. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the hydroxypropyl group with respect to the piperidine ring. nih.gov

Interpretation of Chemical Shifts and Coupling Constants for Conformational Analysis

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The exact conformation can be deduced from the coupling constants (³J) between adjacent protons, which are dependent on the dihedral angle between them as described by the Karplus equation. Larger coupling constants are generally observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions. The chemical shifts of axial and equatorial protons also differ, with axial protons often being more shielded (resonating at a lower ppm value) than their equatorial counterparts, though this can be influenced by other substituents. NOESY data can further confirm the spatial proximity of protons, for example, by observing correlations between axial protons on the same side of the ring. nih.gov

pH-Dependent NMR Studies for Protonation State Analysis

The protonation state of the lactam nitrogen and the hydroxyl group can be investigated through pH-dependent NMR studies. Changes in pH can lead to protonation or deprotonation of these functional groups, which in turn affects the electronic environment of nearby nuclei and results in changes in their chemical shifts. By titrating the sample with acid or base and monitoring the chemical shifts, the pKa values of the ionizable groups can be determined. For instance, protonation of the lactam nitrogen would lead to significant downfield shifts of the adjacent protons at C3 and C6. These studies are crucial for understanding the behavior of the molecule in different biological environments. acs.orgnih.govnih.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will be characterized by specific absorption bands corresponding to the vibrations of its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness is a result of hydrogen bonding.

N-H Stretch: The stretching vibration of the secondary amide (N-H) group in the lactam ring typically appears in the region of 3200-3400 cm⁻¹. This may overlap with the O-H stretch.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected around 1650 cm⁻¹. The exact position can provide information about ring strain and hydrogen bonding.

C-N Stretch: The C-N stretching vibration of the amide is typically found in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol will likely appear in the 1000-1200 cm⁻¹ range.

Table 2: Predicted FT-IR Data for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching3200 - 3600Strong, Broad
Amide (N-H)Stretching3200 - 3400Medium
Aliphatic (C-H)Stretching2850 - 3000Medium
Lactam (C=O)Stretching~1650Strong, Sharp
Amide (C-N)Stretching1200 - 1350Medium
Alcohol (C-O)Stretching1000 - 1200Medium

Note: These are predicted values based on typical ranges for the respective functional groups in similar molecular environments. researchgate.netresearchgate.netnist.govthermofisher.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of this compound, offering data that complements infrared (IR) spectroscopy. cardiff.ac.ukamericanpharmaceuticalreview.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecule's vibrations. americanpharmaceuticalreview.com The resulting Raman spectrum provides a distinct fingerprint of the molecule, with peak positions and intensities corresponding to specific vibrational modes.

For piperidin-2-one and its derivatives, key vibrational modes include C-H stretching, C=O (carbonyl) stretching, C-N stretching, and various bending and ring deformation modes. ijsr.netresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used alongside experimental Raman spectroscopy to assign these vibrational frequencies accurately. ijsr.netnih.gov The study of pyridine-borane complexes, for instance, has shown how dative bond formation influences the vibrational modes of the pyridine (B92270) ring, causing significant shifts to higher frequencies. nih.gov In the context of this compound, Raman spectroscopy can elucidate the impact of the hydroxypropyl substituent on the vibrational characteristics of the piperidin-2-one core.

A comparative analysis of the Raman spectra of this compound and its parent compound, piperidin-2-one, would reveal shifts in the vibrational frequencies of the piperidinone ring. These shifts can be attributed to the electronic and steric effects of the 3-substituent. For example, the C=O stretching frequency may be altered due to changes in the electron density around the carbonyl group induced by the hydroxypropyl side chain. Similarly, the C-N stretching and ring deformation modes would also be expected to show variations.

Table 1: Representative Raman Vibrational Modes for Piperidinone Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
N-H Stretch3200-3400Present in unsubstituted or N-unsubstituted analogs.
C-H Stretch (Aliphatic)2800-3000Arising from the piperidine ring and the propyl side chain.
C=O Stretch (Amide I)1630-1680A strong and characteristic band for the lactam carbonyl group.
C-N Stretch (Amide III)1250-1350Coupled with other vibrations.
CH₂ Bending/Scissoring1400-1470From the piperidine ring and propyl chain.
Ring Deformation Modes600-1200Complex vibrations involving the entire piperidine ring.

Note: The exact frequencies can vary based on the specific analog and its environment.

The use of dual-laser handheld Raman spectroscopy has also emerged as a valuable technique for the rapid and non-destructive identification of novel psychoactive substances, some of which may be piperidine derivatives. americanpharmaceuticalreview.com This approach can provide a wider spectral range, aiding in the differentiation of closely related compounds. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₈H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Techniques like electrospray ionization (ESI) are commonly employed to generate ions from the sample for HRMS analysis. nih.gov ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺. The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The molecular structures of newly synthesized compounds are often confirmed using HRMS in conjunction with other spectroscopic methods like NMR. nims.go.jp

Table 2: HRMS Data for this compound

IonCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[C₈H₁₅NO₂ + H]⁺158.1176Varies with experiment

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uklibretexts.org The analysis of these fragmentation pathways is a key aspect of structural elucidation. nih.govnih.gov

For piperidine and its derivatives, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group. miamioh.edu In the case of this compound, characteristic fragmentation patterns would be expected to arise from the loss of the hydroxypropyl side chain or parts of it, as well as fragmentation of the piperidinone ring itself.

Common fragmentation patterns for amides and cyclic amines can provide clues to the structure of this compound. miamioh.edulibretexts.org For instance, α-cleavage next to the carbonyl group is a common fragmentation pathway for ketones and amides. miamioh.edu The McLafferty rearrangement is another potential fragmentation route for compounds containing a carbonyl group and a sufficiently long alkyl chain. libretexts.org

Studies on similar heterocyclic systems, such as piperazine (B1678402) designer drugs, have demonstrated how characteristic fragmentation patterns can be used for their identification. researchgate.net For piperidine alkaloids, ESI-MS/MS experiments have shown that the neutral loss of water is a major fragmentation pathway. nih.gov

Table 3: Plausible Fragmentation Ions for this compound

Fragment IonProposed Structure/Lossm/z
[M - H₂O]⁺Loss of water from the hydroxyl group139
[M - C₃H₇O]⁺Loss of the hydroxypropyl side chain99
[C₅H₈NO]⁺Resulting from cleavage of the side chain98
[C₄H₈N]⁺From ring fragmentation70

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Advanced Spectroscopic Methods

Beyond the core techniques of NMR, IR, Raman, and mass spectrometry, other advanced methods can provide specialized structural information.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chethz.ch While this compound itself is not paramagnetic, EPR can be employed through a technique called site-directed spin labeling (SDSL). nih.govresearchgate.net This involves chemically attaching a stable radical, or "spin label," to a specific site on the molecule. mdpi.com

The EPR spectrum of the spin-labeled molecule provides information about the local environment of the label, including its mobility and accessibility. researchgate.net By introducing spin labels at different positions in analogs of this compound, it is possible to study conformational changes and interactions with other molecules. nih.govnih.gov For example, changes in the EPR spectrum upon binding to a biological target could reveal details about the binding site and the conformational dynamics of the molecule. nih.gov This technique is particularly powerful for studying the structure and function of proteins and nucleic acids. nih.gov

Although direct EPR studies on this compound are not common due to its diamagnetic nature, the principles of spin labeling offer a potential avenue for investigating its interactions in more complex systems. ethz.ch

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state properties of crystalline materials. scielo.brscielo.br It provides information about the crystal structure, phase purity, and crystallinity of a sample. primera-corp.comwikipedia.org When X-rays are directed at a powdered sample, they are diffracted by the crystal lattice, producing a unique diffraction pattern. libretexts.orgyoutube.com

For this compound, XRPD can be used to identify its crystalline form, or polymorph. Different polymorphs of a compound can have different physical properties, such as solubility and melting point. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. libretexts.org

The analysis of XRPD data can also be used to determine the unit cell parameters of the crystal lattice. nih.gov For example, XRPD data for 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone revealed its crystal system and unit cell dimensions. researchgate.net By comparing the experimental diffraction pattern with patterns from crystallographic databases, it is possible to identify the compound and assess its purity. scielo.br The technique is also valuable for studying phase transitions and determining the degree of crystallinity in a sample. wikipedia.org

Theoretical and Computational Studies of 3 2 Hydroxypropyl Piperidin 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Hydroxypropyl)piperidin-2-one. These in silico studies provide a microscopic view of the molecule's electronic structure and energetics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of piperidine (B6355638), methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31G* or 6-31+G(d,p)) are commonly employed to calculate key structural parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results. researchgate.net

The process involves finding the minimum energy conformation on the potential energy surface. researchgate.net This optimization is crucial as the geometry has profound effects on the molecule's electronic properties and reactivity. researchgate.net For this compound, DFT calculations would define the puckering of the piperidine ring and the orientation of the hydroxypropyl substituent.

Table 1: Representative Theoretical Bond Parameters for Piperidinone-like Structures

ParameterTypical Calculated Value (Å or °)Methodology Example
C=O Bond Length~1.23 ÅDFT/B3LYP/6-31G(d,p)
N-C (Amide) Bond Length~1.35 Å
C-C Bond Length (Ring)~1.53 Å
C-N-C Bond Angle~120°

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry enables the prediction of various spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra for this compound can be performed using DFT.

Calculated IR and Raman frequencies often require a scaling factor to correct for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental data. researchgate.net For instance, the characteristic vibrational bands, such as the C=O stretch of the lactam and the O-H stretch of the alcohol, can be precisely predicted. mdpi.com Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimentally obtained spectra.

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo charge transfer interactions. nih.govscirp.org For this compound, the HOMO is expected to be localized around the regions with higher electron density, like the oxygen and nitrogen atoms, while the LUMO would be distributed over areas that can accept electrons.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Frontier Orbitals and Reactivity Descriptors

ParameterSignificance
EHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η)Measures resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω)Describes the ability of a species to accept electrons. nih.gov

Studies of Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydroxyl (-OH) group and a secondary amide (-NH-) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. These interactions are critical in determining its physical properties and how it interacts with biological systems.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule or small clusters, molecular modeling and dynamics simulations explore the molecule's behavior over time and its conformational flexibility.

Conformational Analysis and Energy Landscape Exploration

The piperidine ring is not planar and can adopt several conformations, most commonly a chair or a twisted half-chair form. nih.govosti.gov The presence of the sp²-hybridized carbonyl carbon influences the ring's geometry. Furthermore, the 3-substituted hydroxypropyl side chain has multiple rotatable bonds, leading to a large number of possible conformers.

Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. mdpi.com Computational methods can systematically explore the potential energy surface to map out this landscape. Studies on similar piperidine derivatives have shown that the introduction of a substituent can significantly stabilize one conformation over others, and in some cases, multiple conformers (e.g., axial and equatorial) can coexist in equilibrium. osti.govnih.gov For this compound, the analysis would reveal the preferred orientation of the side chain relative to the ring and the most likely conformation of the piperidine ring itself, which could be a chair, twist, or boat form. nih.gov

Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a potential protein target. researchgate.netmdpi.com The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for numerous possible conformations.

The primary goal of docking studies for this compound would be to identify its most likely biological targets and understand the molecular basis of its activity. The hydroxyl group and the lactam (cyclic amide) ring of the compound are key features that can participate in significant intermolecular interactions. Specifically, the hydroxyl group and the N-H group of the piperidinone ring can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors.

Researchers utilize software like GLIDE or tools within platforms like BIOVIA Discovery Studio to perform these simulations. nih.govresearchgate.net The results are analyzed to identify key interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues (e.g., Cys, Ser, His) in the protein's active site is a critical determinant of binding affinity. researchgate.netnih.gov

Hydrophobic Interactions: The propyl chain and parts of the piperidine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The output of a docking study is typically a scoring function that ranks the different poses, with lower energy scores indicating more favorable binding. researchgate.net These studies provide a static picture of the interaction, which can be further investigated using more dynamic simulation methods. mdpi.com

Potential Protein Target ClassKey Interacting Residues (Hypothetical)Predicted Interaction TypesBinding Energy (kcal/mol) (Illustrative)
KinasesAsp, Lys, CysHydrogen Bond, Hydrophobic-8.5
ProteasesHis, Ser, GlyHydrogen Bond, Salt Bridge-7.9
G-Protein Coupled Receptors (GPCRs)Ser, Thr, Tyr, PheHydrogen Bond, π-π Stacking-9.2
Ion ChannelsGlu, Asp, TrpElectrostatic, Hydrophobic-7.1

Simulation of Reaction Pathways and Mechanism Elucidation

Computational chemistry offers powerful tools for simulating chemical reactions, elucidating complex reaction mechanisms, and predicting the formation of products. For a molecule like this compound, these simulations can explore its synthesis and potential chemical transformations. Common reactions for this class of compounds include oxidation of the secondary alcohol, reduction of the lactam carbonyl, and substitution at the hydroxyl group.

Reaction Pathway Simulation: Theoretical studies can map the potential energy surface of a reaction. This involves calculating the energy of the system as the reactants are converted into products through a high-energy transition state. Methods like Density Functional Theory (DFT) are often employed to model these pathways. For instance, the synthesis of substituted piperidines can occur via multi-component reactions, which involve several intermediate steps. researchgate.net Computational simulation can help identify the most favorable reaction sequence and predict the structure of intermediates and transition states. researchgate.net

Mechanism Elucidation: By modeling the reaction, researchers can gain a step-by-step understanding of how bonds are formed and broken. For example, in the oxidation of the hydroxyl group on the propyl side chain, simulation could determine whether the reaction proceeds through a specific intermediate and calculate the activation energy required. This information is vital for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve yield and selectivity. researchgate.net Similarly, complex reaction cascades like the Diels-Alder or cycloaddition reactions, which can be used to form heterocyclic rings, are frequently studied using computational methods to understand their stereoselectivity and regioselectivity. mdpi.com

In Silico Prediction of Biological Activity Spectra and Target Identification

In the early stages of drug discovery, in silico tools are used to predict the biological activities of a compound and identify its most likely protein targets, thereby prioritizing it for further experimental testing. nih.gov

Computational Screening for Potential Biological Targets (e.g., SwissTargetPrediction)

Tools like SwissTargetPrediction operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological properties. nih.gov This web-based tool predicts the most probable protein targets of a small molecule by comparing it to a vast database of known bioactive compounds. nih.gov

To use this service, a researcher would provide the 2D structure of this compound. The tool then screens it against its library and generates a list of potential macromolecular targets, ranked by probability. nih.gov The output typically includes target classes like enzymes, receptors, ion channels, and transporters. nih.govclinmedkaz.org This reverse-screening approach is highly efficient for generating hypotheses about a compound's mechanism of action and potential therapeutic applications or off-target effects. nih.gov

Prediction of Activity Spectra (e.g., PASS online tool)

The Prediction of Activity Spectra for Substances (PASS) online tool is another powerful resource that predicts a wide spectrum of biological activities based on a compound's structural formula. researchgate.net It compares the structure to a training set containing information on over 300,000 compounds with known biological activities. researchgate.net The tool provides predictions for thousands of activity types, including pharmacotherapeutic effects, biochemical mechanisms, and specific toxicities. researchgate.netway2drug.com

The prediction is presented as a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.net A high Pa value (typically >0.7) suggests a high probability that the compound will exhibit that activity in experiments, while values between 0.5 and 0.7 indicate moderate probability. mdpi.com This allows researchers to focus their resources on testing the most promising predicted activities. researchgate.netway2drug.com For piperidine derivatives, predicted activities could include anti-inflammatory, neuroprotective, antineoplastic, or antimicrobial effects. clinmedkaz.orgmdpi.com

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Kinase Inhibitor0.7850.011High probability of activity
Anti-inflammatory0.7120.025High probability of activity
Neuroprotective0.6500.041Moderate probability of activity
Antineoplastic0.5980.063Moderate probability of activity
CYP3A4 Inhibitor0.5150.110Moderate probability of activity
Mucomembrane irritant0.4800.152Low to moderate probability

Structure-Activity Relationship (SAR) Derivations from Computational Data

The data generated from docking, target prediction, and activity spectra simulations form the basis for deriving Structure-Activity Relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov

By using computational tools, researchers can create a virtual library of analogues of this compound by systematically modifying its structure. For example, they could:

Change the length or branching of the alkyl side chain.

Alter the position or nature of the hydroxyl group.

Introduce various substituents onto the piperidine ring.

Each new virtual compound can then be re-analyzed using the same docking and prediction tools. By comparing the predicted activities and binding affinities across this series of analogues, researchers can build a computational SAR model. nih.govmdpi.com This model can identify the key "pharmacophore" elements—the essential structural features required for activity—and highlight which parts of the molecule can be modified to enhance potency or selectivity. This in silico SAR exploration significantly accelerates the design of more effective and targeted compounds before committing to chemical synthesis and experimental testing. nih.gov

Role of 3 2 Hydroxypropyl Piperidin 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products

The inherent structural features of 3-(2-Hydroxypropyl)piperidin-2-one, including its stereocenters and reactive functional groups, make it an attractive starting point for the stereoselective synthesis of intricate natural products.

Incorporation into Alkaloid Scaffolds

The 3-substituted piperidine (B6355638) core is a recurring motif in a wide array of natural alkaloids. mdpi.com Synthetic chemists have leveraged closely related 3-hydroxy-2-piperidone structures as key intermediates in the total synthesis of complex alkaloids. A notable example is the use of a similar lactam, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, as an early-stage intermediate in the total synthesis of febrifugine. nih.gov Febrifugine is a quinazoline (B50416) alkaloid known for its potent antimalarial properties. nih.gov The synthesis demonstrates how the 3-hydroxy-2-piperidone core can be strategically employed to build more elaborate alkaloid frameworks. nih.gov

The general approach often involves the initial construction of the substituted piperidinone ring, followed by modifications to introduce further complexity. The 3-hydroxy group provides a handle for stereocontrolled reactions, while the lactam can be reduced to the corresponding piperidine, a core component of numerous alkaloids, including the tetracyclic bis-piperidine class isolated from marine sponges. nih.govmdpi.com An asymmetric total synthesis of a 3-hydroxy-2-piperidone alkaloid derivative has been described, highlighting the utility of this scaffold in accessing optically enriched natural products. researchgate.net

Utility in Heterocyclic Compound Synthesis

The this compound scaffold is not limited to alkaloid synthesis but also serves as a versatile precursor for a variety of other heterocyclic compounds. The lactam ring itself can undergo numerous chemical transformations, including ring-opening reactions, reductions, and elaborations to form fused ring systems.

Research has demonstrated that related N,O-acetal structures can undergo catalyzed cycloaddition reactions with alkynes to produce fused heterocyclic systems like cis-pyrido[1,2-c] researchgate.netoxazin-1-ones. researchgate.net The reactivity of the carbonyl group and the nitrogen atom within the piperidin-2-one ring allows for its use in building diverse molecular architectures. For instance, the lactam can be a precursor to the fully reduced piperidine ring through reduction, a common strategy in pharmaceutical synthesis. mdpi.com Furthermore, the side chain's hydroxyl group can direct reactions or be converted into other functional groups, enabling the synthesis of a broad range of substituted N-heterocycles.

Building Block for Novel Pharmaceutical Scaffolds

The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is present in a vast number of pharmaceuticals and bioactive compounds. nih.govencyclopedia.pub As a derivative, this compound offers a three-dimensional framework that is highly desirable for creating novel drug candidates with improved properties.

Design and Synthesis of Piperidin-2-one-based Bioactive Molecules

The design of new bioactive molecules often relies on versatile building blocks that allow for systematic structural modification. This compound and its close analogs, such as 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one, serve this purpose effectively. They are used as starting materials to synthesize more complex molecules with potential therapeutic applications. The core structure presents multiple points for diversification to explore structure-activity relationships (SAR).

Molecular SectionPotential ModificationsDesired Outcome
Piperidin-2-one Ring Substitution at nitrogen (N-alkylation), substitution at C4, C5, C6 positions.Modulate binding affinity, selectivity, and pharmacokinetic properties.
Lactam Carbonyl Reduction to amine, conversion to thio-lactam.Alter hydrogen bonding capacity and core geometry.
Hydroxypropyl Side Chain Oxidation of hydroxyl to ketone, substitution of hydroxyl group, inversion of stereochemistry.Introduce new interaction points, modify polarity and metabolic stability.

The synthesis of piperidine-based compounds is a major focus in the pharmaceutical industry. mdpi.com The development of efficient synthetic methods, including intramolecular cyclizations and multicomponent reactions, allows for the rapid generation of libraries of piperidinone-based molecules for biological screening. nih.gov

Development of Derivatives with Modified Pharmacological Profiles

The functional groups of this compound are key to developing derivatives with tailored pharmacological activities. The chemical reactivity of the hydroxyl group and the lactam ring allows for the creation of diverse libraries of new chemical entities.

Key derivatization reactions include:

Oxidation: The secondary hydroxyl group on the propyl side chain can be oxidized to a ketone, altering the molecule's polarity and hydrogen-bonding capabilities.

Reduction: The lactam carbonyl can be reduced to form the corresponding substituted piperidine, a scaffold prevalent in CNS-active drugs and other therapeutic agents. nih.gov

Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or ethers, through nucleophilic substitution reactions to probe specific interactions with biological targets.

These modifications can profoundly impact the pharmacological profile of the resulting compounds. For example, different substitution patterns on the piperidine ring are known to influence activity against a wide range of targets, leading to the development of agents with anticancer, anti-diabetic, or antipsychotic properties. ijnrd.org The strategic modification of such building blocks is a cornerstone of modern drug discovery, enabling the optimization of lead compounds into clinical candidates. mdpi.com

Mechanistic Biological Studies and Target Interactions of Piperidinone Analogs

Investigation of Molecular Interaction Mechanisms with Biological Targets

The therapeutic potential of piperidinone analogs stems from their ability to interact with a range of biological macromolecules, including enzymes, receptors, and transport systems. Understanding these molecular interactions is crucial for the rational design of novel therapeutic agents.

Enzyme Inhibition and Activation Mechanisms

Piperidinone derivatives have been investigated for their effects on various enzymes. For instance, piperine (B192125), a well-known alkaloid containing a piperidine (B6355638) moiety, has been shown to inhibit enzymes crucial for the inflammatory process and neurodegenerative changes, such as hyaluronidase (B3051955) and acetylcholinesterase. nih.gov The combination of piperine with 2-hydroxypropyl-β-cyclodextrin demonstrated maintained inhibitory activity against these enzymes. nih.gov

Receptor Binding and Modulation Studies

Piperidinone analogs have demonstrated affinity for a variety of receptors, acting as agonists, antagonists, or modulators.

5-HT4 Receptor: Certain arylcarbamate derivatives of 1-piperidineethanol have been identified as potent ligands for 5-HT4 receptors. nih.gov While some of these compounds displayed a drop in affinity and were inactive as agonists, specific ortho-substituted carbamates and those with cis- or trans-3,5-dimethyl substitution of the piperidine ring exhibited nanomolar affinity. nih.gov For instance, one such derivative acted as an antagonist with potency comparable to the known 5-HT4 receptor antagonist SDZ 205-557. nih.gov Other studies have focused on developing 5-HT4 receptor agonists for conditions like chronic idiopathic constipation. drugbank.comsigmaaldrich.com

Histamine (B1213489) H3 Receptor: Piperidine-containing compounds have been extensively studied as histamine H3 receptor antagonists. nih.govwikipedia.org A series of N-alkyl urethanes were synthesized and evaluated, with some compounds showing high potency in vitro. nih.gov Interestingly, some histamine H3 receptor antagonists also exhibit high affinity for sigma-1 receptors, suggesting a potential for dual-acting compounds. unisi.itugr.es The piperidine moiety is considered a critical structural element for this dual activity. ugr.es

Sigma-1 Receptor: Numerous piperidine and piperazine-based compounds have been identified as high-affinity ligands for the sigma-1 (σ1) receptor. rsc.orgnih.govuniba.itmatilda.science These ligands can act as either agonists or antagonists. rsc.orgnih.govnih.gov For example, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent σ1 receptor agonist. rsc.orgnih.gov Docking studies and molecular dynamics simulations have been employed to understand the binding interactions of these compounds with the σ1 receptor, revealing crucial amino acid residues involved in the interaction. rsc.orgnih.gov The phenoxy portion connected to a piperidine basic moiety has been identified as an optimal scaffold for selective σ1 receptor binding over the σ2 receptor. uniba.it

GABA Uptake Inhibitors: Hydroxy- and amino-substituted piperidinecarboxylic acids have been synthesized and evaluated for their ability to inhibit GABA uptake. nih.gov While some of these compounds were found to be inhibitors of the GABA uptake system, they were weaker than the specific inhibitor nipecotic acid. nih.gov Novel piperidinyl-3-phosphinic acids have also been identified as the first phosphinic acid-based GABA-uptake inhibitors. nih.gov

Table 1: Receptor Binding Affinity of Selected Piperidinone Analogs

Compound ClassTarget ReceptorKey FindingsReference
Arylcarbamate derivatives of 1-piperidineethanol5-HT4 ReceptorSome derivatives show nanomolar affinity and act as antagonists. nih.gov
N-alkyl urethanesHistamine H3 ReceptorPotent antagonists in vitro. nih.gov
Piperidine/piperazine-based compoundsSigma-1 ReceptorHigh-affinity agonists and antagonists identified. rsc.orgnih.govuniba.it
Hydroxy- and amino-substituted piperidinecarboxylic acidsGABA Uptake SystemAct as inhibitors, though weaker than nipecotic acid. nih.gov
Piperidinyl-3-phosphinic acidsGABA Uptake SystemFirst phosphinic acid-based GABA-uptake inhibitors. nih.gov

Interaction with Transport Systems and Ion Channels

The interaction of piperidinone analogs with transport systems and ion channels is an emerging area of research. Ion channels are crucial for the transport of small molecules and ions across cell membranes. frontiersin.orgresearchgate.net While specific studies on 3-(2-Hydroxypropyl)piperidin-2-one's interaction with these systems are limited, the broader class of piperidine derivatives has been shown to interact with various transporters. For instance, piperine can stimulate amino acid transporters. nih.gov The ability of molecules to act as ion transporters is being explored for therapeutic purposes, such as in the case of amphotericin B, which can compensate for deficient ion transport. nih.gov

Exploration of Broad-Spectrum Mechanistic Biological Activities

Beyond specific target interactions, piperidinone analogs exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.

Mechanisms of Antioxidant Activity

Several piperidine and piperidone derivatives have demonstrated significant antioxidant properties. itmedicalteam.plitmedicalteam.plnih.govinnovareacademics.inresearchgate.net The mechanism of action is often attributed to their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, through hydrogen or electron donation. itmedicalteam.plitmedicalteam.plnih.gov Studies have shown that piperidone itself can exhibit strong antioxidant activity, which may be due to the electron-donating capability of the carbonyl oxygen atom. itmedicalteam.pl The antioxidant activity of some piperidine derivatives, particularly those with a free SH group, is also linked to their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov Furthermore, piperine has been reported to possess direct antioxidant activity against various free radicals and can prevent the depletion of glutathione (B108866) (GSH). nih.gov

Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory properties of piperidinone analogs are often linked to their ability to modulate key inflammatory pathways. nih.govnih.gov For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.gov The anti-inflammatory effects of some of these compounds are also associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Piperine has been shown to inhibit TNF-α induced expression of cell adhesion molecules by suppressing NF-κB activation. nih.govresearchgate.net

Table 2: Broad-Spectrum Biological Activities of Piperidinone Analogs

Biological ActivityProposed MechanismKey FindingsReference
AntioxidantFree radical scavenging (e.g., DPPH), inhibition of lipid peroxidation.Piperidone and its derivatives demonstrate significant antioxidant capacity. itmedicalteam.plitmedicalteam.plnih.gov
Anti-inflammatoryInhibition of pro-inflammatory cytokines (IL-6, TNF-α), inhibition of NF-κB activation.N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones and piperine show potent anti-inflammatory effects. nih.govnih.gov

Modulation of Cellular Processes (e.g., autophagy, membrane disruption)

While direct mechanistic studies on the modulation of cellular processes by this compound are not extensively documented in publicly available research, the broader class of piperidinone analogs has been the subject of significant investigation. Research into related compounds, particularly piperlongumine (B1678438) and its derivatives, provides insight into how this structural class can influence fundamental cellular pathways such as autophagy and membrane integrity.

Autophagy Modulation

Autophagy is a catabolic cellular process involving the degradation of cellular components via lysosomes, which is crucial for cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, and its modulation is a key therapeutic strategy. Several piperidinone analogs have been identified as potent modulators of autophagy, primarily through the inhibition of the Akt/mTOR signaling pathway.

Piperlongumine (PL), a natural product containing a piperidinone-like structure (specifically, a piperine amide), has been shown to induce autophagy in various cancer cell lines. nih.gov This induction is linked to its ability to generate reactive oxygen species (ROS), which in turn suppresses the Akt/mTOR signaling pathway. nih.gov The inhibition of this pathway is a critical step in initiating the autophagic process. Key markers of autophagy, such as the conversion of microtubule-associated protein 1 light chain 3 (LC3) from LC3-I to LC3-II, are observed to increase upon treatment with PL. nih.gov

Further studies on synthetic analogs of piperlongumine and piperine have reinforced these findings. A series of phenylallylidenecyclohexenone analogs were designed and shown to possess antiproliferative activities against several human cancer cells. nih.gov One potent compound from this series, designated 9m, was found to induce autophagy in drug-resistant human liver cancer cells. nih.gov The mechanism involved the inhibition of thioredoxin reductase (TrxR), leading to increased ROS levels, and the subsequent regulation of autophagy-related proteins like LC3, p62, and beclin-1. nih.gov Like piperlongumine, this analog also suppressed the Akt/mTOR signaling pathway. nih.gov

The table below summarizes the autophagic effects of selected piperidinone analogs on cancer cell lines.

Table 1: Effects of Piperidinone Analogs on Autophagy in Cancer Cells

Compound/Analog Cell Line Key Findings Reference
Piperlongumine PC-3 (Prostate), 786-O (Kidney), MCF-7 (Breast) Induces autophagy via ROS-dependent downregulation of Akt/mTOR signaling. nih.gov
Piperine Colon Cancer Cells Induces autophagy by modulating the AKT/mTOR signaling pathway and increasing ROS production. researchgate.net
Analog 9m (phenylallylidenecyclohexenone) Bel-7402/5-FU (Liver Cancer, 5-FU resistant) Exerted potent antiproliferative activity (IC50 = 0.8 μM); induced autophagy via TrxR inhibition, increased ROS, and suppression of Akt/mTOR signaling. nih.gov

Membrane Disruption

The interaction of small molecules with cellular membranes can lead to a range of effects, from altering membrane fluidity to causing outright disruption and loss of integrity. While gross membrane disruption is a known mechanism for some antimicrobial agents, the effects of piperidinone analogs are often more subtle, involving changes in mitochondrial membrane potential or interactions with membrane-bound proteins. nih.gov

For instance, the piperine analog 9m, in addition to inducing autophagy, was also found to reduce the mitochondrial transmembrane potential (MTP) in Bel-7402/5-FU cells. nih.gov The loss of MTP is a key event in the intrinsic pathway of apoptosis and indicates a disruption of mitochondrial membrane integrity, which can lead to the release of pro-apoptotic factors into the cytoplasm.

The mechanism of membrane disruption can vary. Some antimicrobial peptides (AMPs) and their mimics operate through models like the "carpet" model, where they accumulate on the membrane surface, or the "toroidal-pore" model, where they form pores that lead to leakage of cellular contents. nih.govnih.gov While piperidinone analogs are not typically classified as AMP mimics, their amphiphilic nature can facilitate interaction with the lipid bilayer. Research on γ-AApeptides, for example, shows that hydrophobic side chains are key disruptive groups that can induce membrane thinning and disorder. nih.gov

Furthermore, studies on other piperidine-based compounds have highlighted their interaction with membrane-bound receptors. Certain dual-acting histamine H3 and sigma-1 receptor ligands, which feature a piperidine core, rely on specific interactions within the receptor's binding pocket. nih.gov For example, the protonated piperidine moiety can form a crucial salt bridge with an amino acid residue (Glu172) in the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum membrane. nih.gov This illustrates a specific, high-affinity interaction with a membrane-associated protein rather than a non-specific disruption of the lipid bilayer itself.

The table below details findings related to the effects of piperidinone analogs on membrane integrity and potential.

Table 2: Effects of Piperidinone Analogs on Membrane Potential and Interactions

Compound/Analog System Observed Effect Mechanism/Target Reference
Analog 9m (phenylallylidenecyclohexenone) Bel-7402/5-FU Cells Reduced mitochondrial transmembrane potential (MTP). Part of the mechanism inducing cell death. nih.gov
Piperidine-based dual ligands Sigma-1 Receptor (σ1R) High-affinity binding to the membrane-associated σ1R. Formation of a salt bridge between the protonated piperidine ring and Glu172 in the receptor binding pocket. nih.gov

Analytical Method Development for 3 2 Hydroxypropyl Piperidin 2 One and Its Derivatives

Chromatographic Method Development and Validation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of non-volatile compounds like 3-(2-Hydroxypropyl)piperidin-2-one. jneonatalsurg.com The development of these methods involves a systematic optimization of various parameters to achieve the desired separation and quantification. jneonatalsurg.com

High-Performance Liquid Chromatography (HPLC) Method Optimization

The optimization of an HPLC method is a multifaceted process aimed at achieving adequate resolution, sensitivity, and analysis time. Key parameters that are systematically adjusted include the mobile phase composition, stationary phase, flow rate, and column temperature.

For compounds similar in nature to this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. chromatographyonline.com The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical. nih.govresearchgate.net The pH of the aqueous component is often controlled with a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to ensure the consistent ionization state of the analyte and, consequently, reproducible retention times. researchgate.netnih.gov For instance, a mobile phase consisting of methanol, acetonitrile, and a phosphate buffer has been successfully used for the separation of related compounds. nih.gov

The choice of the stationary phase, most commonly a C18 or C8 column, depends on the hydrophobicity of the analyte and its potential degradation products. nih.gov Method development may involve screening different columns to find the one that provides the best peak shape and separation. The flow rate and column temperature are also optimized to improve efficiency and reduce run times. nih.gov

Table 1: Exemplary HPLC Method Parameters for Related Compounds

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase Methanol:Water (80:20, v/v)A common mobile phase composition for reversed-phase chromatography, balancing retention and elution strength. nih.gov
Flow Rate 1.0 mL/minA standard flow rate that offers a good balance between analysis time and column efficiency. nih.gov
Detection UV at 210 nmSuitable for compounds with chromophores, offering good sensitivity. nih.gov
Column Temp. 30 °CHelps in achieving reproducible retention times and can improve peak shape. nih.gov

This table presents a hypothetical set of starting conditions for method development based on common practices for similar compounds.

Development of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. nih.gov The development of such a method is a regulatory requirement for all new drug substances and products. ijpsm.com

The process begins with forced degradation studies, where the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govijpsm.com This is done to intentionally generate potential degradation products. The goal is to achieve a degradation of approximately 5-20% of the active ingredient. nih.gov

The developed HPLC method must then be able to separate the intact drug from all the degradation products formed under these stress conditions. nih.gov This demonstrates the specificity of the method. The validation of a stability-indicating method involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose. nih.govijpsm.com

Table 2: Typical Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HClTo assess degradation in acidic conditions. researchgate.net
Base Hydrolysis 0.1 M NaOHTo assess degradation in alkaline conditions. researchgate.net
Oxidation 3% H₂O₂To evaluate susceptibility to oxidative degradation. researchgate.net
Thermal Stress 60-80 °CTo determine the effect of heat on stability. researchgate.net
Photostability UV/Visible light exposureTo assess light sensitivity.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While HPLC is the primary technique for non-volatile compounds, Gas Chromatography (GC) can be a powerful tool for the analysis of volatile compounds or those that can be made volatile through derivatization. For a compound like this compound, direct analysis by GC might be challenging due to its polarity and low volatility.

However, if volatile impurities or degradation products are expected, GC can be employed. Furthermore, derivatization techniques can be used to convert the non-volatile analyte into a more volatile derivative suitable for GC analysis. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sensitive detector like time-of-flight mass spectrometry (ToFMS) can provide enhanced separation and identification capabilities. nih.gov

Advanced Sample Preparation and Detection Techniques

The analysis of this compound in various matrices, especially complex biological or formulation matrices, often requires sophisticated sample preparation and highly sensitive detection techniques.

Strategies for Complex Matrix Analysis

The primary goal of sample preparation is to remove interfering substances from the matrix and to concentrate the analyte of interest. The choice of technique depends on the nature of the matrix and the analyte.

For solid samples, techniques like solvent extraction may be employed. nih.gov For liquid samples, especially biological fluids like plasma, more advanced techniques are often necessary. Solid-phase extraction (SPE) is a widely used method for cleaning up and concentrating analytes from complex matrices. It involves passing the sample through a sorbent bed that selectively retains the analyte, which is then eluted with a suitable solvent.

Other techniques include liquid-liquid extraction (LLE), where the analyte is partitioned between two immiscible liquids, and protein precipitation for biological samples. The selection of the appropriate sample preparation strategy is crucial for obtaining accurate and reliable analytical results.

Impurity Profiling and Characterization Methodologies

The comprehensive analysis of impurities and the characterization of this compound and its derivatives are critical for ensuring product quality and safety in pharmaceutical applications. Impurity profiling involves the identification, quantification, and control of unwanted chemical entities that may arise during synthesis or storage. Methodologies for this purpose primarily rely on a combination of high-performance chromatographic separation techniques and sensitive spectroscopic detection methods.

The synthesis of this compound can introduce several potential impurities. These can include unreacted starting materials such as piperidin-2-one, reagents, and by-products from side reactions. For instance, if the synthesis involves the alkylation of piperidin-2-one, potential impurities could include over-alkylated products or isomers formed during the reaction. Degradation products that may form under stress conditions such as heat, light, or humidity also contribute to the impurity profile.

A variety of analytical techniques are employed for the separation and characterization of these impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of non-volatile and thermally unstable compounds. researchgate.net Coupled with Mass Spectrometry (LC-MS), it provides a powerful tool for the identification of impurities by offering both retention time and mass-to-charge ratio data. unodc.org Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile impurities and can be used to identify and quantify residual solvents and certain low molecular weight by-products. cmbr-journal.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of impurities once they are isolated. nih.gov Both 1H and 13C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of unknown compounds. korea.ac.kr

Below are tables summarizing typical analytical methods and potential impurities associated with this compound and its derivatives, based on established analytical principles for similar compounds.

Table 1: Chromatographic Methods for Impurity Profiling

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLC C18 (Reversed-Phase)Acetonitrile/Water with acid modifier (e.g., 0.1% TFA or phosphoric acid) nih.govUV, Diode Array (DAD), MSSeparation and quantification of non-volatile impurities and degradation products. researchgate.net
GC Capillary column (e.g., DB-5ms)HeliumFlame Ionization (FID), MSAnalysis of residual solvents and volatile impurities. cmbr-journal.com
TLC Silica GelEthyl acetate/HexaneUV light, chemical stainingRapid screening for impurities and monitoring reaction progress.

Table 2: Spectroscopic Methods for Characterization

Technique Information Obtained Application
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Identification of impurities and structural elucidation when coupled with chromatography (LC-MS, GC-MS). unodc.org
NMR Spectroscopy (¹H, ¹³C) Detailed structural information, including connectivity and stereochemistry. korea.ac.krUnambiguous structure determination of isolated impurities. nih.gov
Infrared (IR) Spectroscopy Presence of functional groups.Preliminary characterization and confirmation of structural features.

Table 3: Potential Impurities in this compound

Impurity Name Potential Source Typical Analytical Method for Detection
Piperidin-2-oneUnreacted starting materialHPLC-UV, GC-MS foodb.cahmdb.ca
Propylene oxideUnreacted reagentHeadspace GC-MS
Di(2-hydroxypropyl)etherSide reaction productGC-MS
1-(2-Hydroxypropyl)piperidin-2-oneIsomeric by-productHPLC-MS
Degradation products (e.g., hydrolysis or oxidation products)Storage, exposure to stress conditionsHPLC-MS

Future Directions and Emerging Research Avenues for 3 2 Hydroxypropyl Piperidin 2 One

The piperidinone scaffold is a cornerstone in synthetic and medicinal chemistry, valued for its presence in numerous natural products and pharmaceuticals. nih.govmdpi.com The specific derivative, 3-(2-Hydroxypropyl)piperidin-2-one, which features a chiral hydroxyl-bearing side chain on the lactam ring, represents a promising but underexplored entity. Future research into this compound is poised to benefit from advancements in computational science, materials science, and sustainable chemistry. This article explores the emerging research avenues that could define the future of this compound and related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.